Product packaging for 2-Acetyl-N-methylbenzene-1-sulfonamide(Cat. No.:)

2-Acetyl-N-methylbenzene-1-sulfonamide

Cat. No.: B13308761
M. Wt: 213.26 g/mol
InChI Key: BRVAGWFBVMGRPZ-UHFFFAOYSA-N
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Description

2-Acetyl-N-methylbenzene-1-sulfonamide (CAS 1809089-74-4) is an organic compound with the molecular formula C 9 H 11 NO 3 S and a molecular weight of 213.25 g/mol . This chemical features a benzene ring core substituted with an acetyl group, a methyl-substituted sulfonamide group, and belongs to the broader class of N-acyl sulfonamides, a pharmaceutically relevant functional group . The specific research applications and biological activity of this compound are not fully detailed in the current literature. Nonetheless, the N-acyl sulfonamide moiety is of significant interest in medicinal chemistry. This group is recognized as a stable bioisostere for carboxylic acids, often employed in drug discovery to modulate physicochemical properties and improve metabolic stability . Compounds containing the N-acyl sulfonamide functional group have been developed for a range of therapeutic areas, including treatments for viral infections, cancer, diabetes, and hypertension . Researchers may therefore investigate this compound as a synthetic intermediate or as a core structure in the development of novel bioactive molecules. For Research Use Only - This product is intended for laboratory research purposes and is not approved for human, veterinary, or diagnostic use. It should not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B13308761 2-Acetyl-N-methylbenzene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-acetyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)14(12,13)10-2/h3-6,10H,1-2H3

InChI Key

BRVAGWFBVMGRPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)NC

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl N Methylbenzene 1 Sulfonamide and Structural Analogues

Strategies for Benzene-1-sulfonamide Core Formation

The formation of the benzene-1-sulfonamide core is a critical step in the synthesis of the target compound and its analogues. This can be achieved through two primary strategies: direct sulfonylation of an aromatic ring followed by amination, or the condensation of a pre-formed sulfonyl chloride with an appropriate amine.

Sulfonylation Reactions in Aromatic Systems

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org A common and effective reagent for this transformation is chlorosulfonic acid (HSO₃Cl). wikipedia.orgglobalspec.com The reaction of an aromatic compound with chlorosulfonic acid directly yields an aromatic sulfonyl chloride, which is a key intermediate for the synthesis of sulfonamides.

The general mechanism involves the generation of a potent electrophile, sulfur trioxide (SO₃) or a related species, from chlorosulfonic acid. wikipedia.orgstackexchange.com This electrophile then attacks the aromatic ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the arylsulfonyl chloride. The reaction conditions, such as temperature and the ratio of reactants, are crucial and need to be carefully controlled to prevent side reactions like the formation of sulfones. tandfonline.comgoogle.com For instance, the reaction of benzene (B151609) with chlorosulfonic acid can produce benzenesulfonyl chloride in high yields. tandfonline.com

Table 1: Sulfonylation of Aromatic Compounds

Aromatic Substrate Sulfonylating Agent Product Reference
Benzene Chlorosulfonic Acid Benzenesulfonyl chloride tandfonline.com
Toluene Chlorosulfonic Acid o/p-Toluenesulfonyl chloride chemicalbook.com

It is important to note that the directing effects of existing substituents on the aromatic ring will influence the position of the incoming sulfonyl chloride group. For the synthesis of 2-Acetyl-N-methylbenzene-1-sulfonamide, the starting material would ideally be acetophenone (B1666503). The sulfonation of acetophenone has been reported, leading to the formation of acetophenone disulfonyl chloride, indicating that the acetyl group directs the incoming sulfonyl group to the meta position. acs.orgacs.org Therefore, direct sulfonation of acetophenone would not be the preferred route to a 2-acetyl substituted benzenesulfonamide (B165840). A more viable strategy would involve introducing the acetyl group at a later stage.

Formation of Sulfonamide Linkages via Amine and Sulfonyl Chloride Condensation

The most prevalent method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.netcbijournal.comnsf.govnih.govresearchgate.net This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netnih.gov

For the synthesis of N-methylbenzene-1-sulfonamide derivatives, benzenesulfonyl chloride or a substituted benzenesulfonyl chloride would be reacted with methylamine (B109427) or a derivative. researchgate.netasianpubs.org This approach offers great versatility as a wide variety of sulfonyl chlorides and amines are commercially available or can be readily synthesized.

A general representation of this reaction is:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

This method is widely used due to its efficiency and broad applicability. cbijournal.comresearchgate.net For example, N-benzyl-4-methylbenzenesulfonamides have been prepared by treating 4-methylbenzenesulfonyl chloride with a primary amine. nsf.gov Similarly, various benzenesulfonamide derivatives have been synthesized by reacting the corresponding benzenesulfonyl chloride with an appropriate amine. prepchem.comgoogle.comnih.gov

Introduction of the N-Methyl Moiety

The N-methyl group in this compound can be introduced either by alkylating a pre-existing sulfonamide or by using an N-methylated amine precursor in the sulfonamide formation step.

N-Alkylation Approaches on Sulfonamide Nitrogen

The nitrogen atom of a sulfonamide is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an alkylating agent, such as methyl iodide or dimethyl sulfate, to introduce an N-alkyl group. oup.com This method is a common strategy for the synthesis of N-alkylated sulfonamides. ionike.comorganic-chemistry.orgrsc.orgtandfonline.com

The reaction of a sulfonamide with an alkyl halide is a classic example of this approach. tandfonline.com More recently, alternative and often greener methods have been developed, such as the use of alcohols as alkylating agents in the presence of a catalyst. ionike.comorganic-chemistry.orgrsc.org These methods often proceed via a "borrowing hydrogen" mechanism. organic-chemistry.org For instance, various aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields. organic-chemistry.org

Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

Catalyst System Alcohol Type Key Features Reference
FeCl₂/K₂CO₃ Benzylic alcohols Environmentally benign, high yields ionike.com
Mn(I) PNP pincer precatalyst Benzylic and primary aliphatic alcohols High atom economy, uses commodity alcohols organic-chemistry.org

While effective, N-alkylation can sometimes lead to side products, and the reaction conditions need to be carefully optimized to achieve high selectivity for mono-alkylation. tandfonline.com

Utilization of N-Methylated Amine Precursors

A more direct approach to introduce the N-methyl group is to use an N-methylated amine, such as methylamine (CH₃NH₂), in the initial sulfonamide formation step. As described in section 2.1.2, the reaction of a sulfonyl chloride with methylamine will directly yield the corresponding N-methylsulfonamide.

This strategy is often preferred due to its simplicity and high efficiency, avoiding the need for a separate alkylation step and the potential for side reactions associated with it. The synthesis of N-methyl benzenemethane sulfonamide substituted carbazoles and pyrazoles has been reported using N-methylated amine precursors. researchgate.netasianpubs.org

Incorporation of the Acetyl Group on the Benzene Ring

The introduction of the acetyl group onto the benzene ring is a key step in the synthesis of this compound. The most common method for achieving this is the Friedel-Crafts acylation reaction. chemguide.co.ukbyjus.comyoutube.com

In a Friedel-Crafts acylation, an acyl group, such as the acetyl group (CH₃CO-), is introduced onto an aromatic ring. This is typically achieved by reacting the aromatic compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukgoogle.comresearchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the acetylated product. chemguide.co.uk

For the synthesis of this compound, the Friedel-Crafts acylation could be performed on a pre-formed N-methylbenzene-1-sulfonamide. The sulfonamide group is a deactivating, meta-directing group. However, the N-methylsulfonamido group can direct ortho and para. The directing effect of the N-methylsulfonamido group would need to be considered to achieve the desired 2-acetyl substitution pattern. If the acylation is performed on a substrate where the ortho position is sterically hindered or electronically deactivated, the para-substituted product may be favored. Therefore, a multi-step synthesis involving blocking groups or an alternative synthetic route might be necessary to achieve the desired 2-acetyl isomer.

An alternative strategy would be to start with an ortho-substituted precursor that can be converted to the acetyl group. For example, starting with 2-bromotoluene, one could perform a series of reactions to introduce the sulfonamide and then convert the methyl group to an acetyl group.

Acylation Reactions on Activated Aromatic Systems

A fundamental method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. nih.gov This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride. The electrophilic species in this reaction is the acylium ion, which attacks the aromatic ring. nih.gov

The success of Friedel-Crafts acylation is highly dependent on the nature of the substituents already present on the aromatic ring. The reaction proceeds efficiently with electron-rich, or activated, aromatic systems. nih.gov However, the presence of strongly deactivating groups, such as a sulfonamide, can hinder the reaction by reducing the nucleophilicity of the aromatic ring, making the introduction of the acetyl group challenging. Consequently, this method is more suitable for precursors where the aromatic ring is sufficiently activated to undergo electrophilic substitution.

Synthetic Routes Involving Acetyl-Containing Precursors

An alternative and often more viable strategy involves starting with a precursor that already contains the required acetyl group. The sulfonamide functionality is then constructed on this pre-existing scaffold. This approach circumvents the potential difficulties of acylating a deactivated ring. A common sequence involves the chlorosulfonation of an acetyl-substituted aromatic compound, followed by amination.

For instance, a multi-step synthesis can begin with the acetylation of a suitable starting material, followed by chlorosulfonation using chlorosulfonic acid, and subsequent reaction with an amine (in this case, methylamine) to form the final N-methylsulfonamide product. google.com Another approach is the direct N-acylation of a sulfonamide. researchgate.netresearchgate.net For example, N-acetyl-4-methyl-benzenesulfonamide can be synthesized efficiently from Sodium N-chloro-p-toluenesulfonamide (Chloramine-T) and an excess of acetyl chloride. dergipark.org.tr

Table 1: Synthetic Strategies Using Acetyl-Containing Precursors
Precursor TypeKey Reaction StepsDescriptionReference
Acetylated Aromatic Hydrocarbon1. Chlorosulfonation 2. Amination with MethylamineThis route introduces the sulfonyl chloride group onto the acetylated ring, which is then converted to the N-methylsulfonamide. google.com
N-Chloro-p-toluenesulfonamide (Chloramine-T)N-Acylation with Acetyl ChlorideThis method involves the direct acylation of the sulfonamide nitrogen to yield the N-acetylated product. dergipark.org.tr
Primary or Secondary SulfonamideN-Acylation using N-acylbenzotriazolesA versatile method for acylating sulfonamides using stable acylating agents in the presence of a base like sodium hydride. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

Modern synthetic chemistry offers more sophisticated methods for constructing complex sulfonamide derivatives, providing greater efficiency and control over the molecular architecture.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and operational simplicity. acs.org For the synthesis of complex sulfonamide analogues, MCRs can be employed to generate diverse molecular scaffolds. One such example is the synthesis of ketenimine sulfonamide conjugates through a reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org Another approach involves the condensation of sulfonamides with aldehydes to form N-sulfonyl imines, which are valuable intermediates for further synthetic transformations. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, has been adapted for acylation, providing a robust method for synthesizing aryl ketones. nih.govmdpi.com This "acyl Suzuki" coupling typically involves the reaction of an organoboron reagent (like an arylboronic acid) with an acyl electrophile (such as an acyl chloride) in the presence of a palladium catalyst. nih.govmdpi.commdpi.com

This methodology can be strategically applied to synthesize this compound derivatives. For example, a boronic acid functionalized with the 2-(N-methylsulfonamido)phenyl group could be coupled with acetyl chloride. Conversely, 2-bromobenzoyl chloride could be coupled with a suitable organoboron reagent to introduce the desired functionality. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. youtube.com

Table 2: Examples of Acyl Suzuki-Miyaura Coupling for Ketone Synthesis
Acyl ElectrophileOrganoboron ReagentCatalyst SystemKey FeatureReference
Acyl ChloridesArylboronic AcidsPd(PPh₃)₄ / Cs₂CO₃One of the first methods for palladium-catalyzed coupling of acyl chlorides under anhydrous conditions. nih.gov
Carboxylic Acid AnhydridesPotassium AryltrifluoroboratesRh(I) catalyst with CuI additiveExpands the scope of acyl electrophiles to include anhydrides, with a wide range of coupling partners. mdpi.com
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ / K₂CO₃Demonstrates selectivity in molecules with multiple electrophilic sites (acyl chloride vs. aryl bromide). mdpi.com

Electrochemical Synthesis Approaches for Sulfonamides

Electrochemical synthesis represents a green and efficient alternative to traditional methods, using electricity to drive chemical transformations. acs.org Recent advancements have enabled the direct synthesis of sulfonamides via electrochemical C-H activation. nih.govnih.gov This innovative approach allows for the formation of sulfonamides directly from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines in a single, convergent step. nih.govnih.gov

The process involves the direct anodic oxidation of the aromatic compound to generate a radical cation, which is then attacked by an amidosulfinate nucleophile formed in situ. nih.gov This method avoids the need for pre-functionalized starting materials and uses inexpensive electricity as a "green" oxidant, enhancing atom economy. nih.gov Another electrochemical strategy involves the oxidative coupling of readily available thiols and amines to form the sulfonamide S-N bond. acs.org These approaches offer a powerful and sustainable route to a wide array of sulfonamide derivatives. acs.orgnih.govnih.gov

Reaction Mechanisms and Chemical Transformations of the 2 Acetyl N Methylbenzene 1 Sulfonamide Scaffold

Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene ring of 2-Acetyl-N-methylbenzene-1-sulfonamide is governed by the combined electronic and steric effects of the two existing substituents. Both the acetyl group (-COCH₃) and the N-methylsulfonamide group (-SO₂NHCH₃) are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack compared to benzene itself. libretexts.orgpressbooks.pub

The directing influence of each group must be considered:

Acetyl Group: This is a meta-directing deactivator. libretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates formed during ortho and para attack.

N-methylsulfonamide Group: This group is also strongly deactivating and meta-directing due to the powerful electron-withdrawing nature of the sulfonyl moiety. youtube.com

Given that both substituents are on adjacent carbons (positions 1 and 2), their directing effects converge on the same positions. The position meta to the acetyl group is C4, and the position meta to the sulfonamide group is C5. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C5 positions. Steric hindrance from the existing substituents would likely disfavor attack at C3 and C6. The relative yields of the C4 and C5 substituted products would depend on the specific electrophile and reaction conditions. khanacademy.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Reagents Predicted Major Products
Nitration NO₂⁺ HNO₃, H₂SO₄ 2-Acetyl-N-methyl-5-nitrobenzene-1-sulfonamide and 2-Acetyl-N-methyl-4-nitrobenzene-1-sulfonamide
Halogenation Br⁺ Br₂, FeBr₃ 4-Bromo-2-acetyl-N-methylbenzene-1-sulfonamide and 5-Bromo-2-acetyl-N-methylbenzene-1-sulfonamide
Sulfonation SO₃ Fuming H₂SO₄ 3-Acetyl-N-methyl-4-sulfobenzene-1-sulfonic acid

Nucleophilic Reactivity at the Acetyl Carbonyl Center

The carbonyl carbon of the acetyl group is electrophilic and serves as a primary site for nucleophilic attack. This allows for a variety of chemical transformations characteristic of ketones. The proximity of the sulfonamide group can create a unique steric and electronic environment, potentially influencing reaction rates. Furthermore, the carbonyl oxygen can participate in intramolecular hydrogen bonding in related primary sulfonamide structures, which can affect its reactivity. mdpi.com

Common nucleophilic addition reactions include:

Reduction: The acetyl group can be reduced to a secondary alcohol, 2-(1-hydroxyethyl)-N-methylbenzene-1-sulfonamide, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols.

Condensation Reactions: Reaction with amines and their derivatives, such as hydroxylamine (B1172632) or hydrazines, yields imine derivatives like oximes and hydrazones, respectively. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for ketones. nih.gov

Table 2: Examples of Nucleophilic Addition to the Acetyl Group

Nucleophile Reagent Product Type
Hydride (H⁻) NaBH₄, LiAlH₄ Secondary Alcohol
Organometallic (R⁻) CH₃MgBr, PhLi Tertiary Alcohol
Amine Derivatives H₂N-OH Oxime
Hydrazine Derivatives H₂N-NH₂ Hydrazone

Transformations Involving the Sulfonamide Functional Group

The N-methylsulfonamide group, while generally stable, can undergo specific chemical transformations. Unlike primary sulfonamides (-SO₂NH₂), the N-methylated version lacks an acidic proton, which limits some of its reactivity, such as simple N-acylation or N-alkylation without prior dealkylation. researchgate.net

However, several reactions are still possible:

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved to yield 2-acetylbenzenesulfonic acid and methylamine (B109427).

N-Dealkylation/N-Functionalization: More advanced synthetic methods can achieve N-demethylation, which would then open up the resulting primary sulfonamide to a wide array of functionalization reactions, including N-arylation and the introduction of various other substituents. organic-chemistry.orgnih.gov

Reductive Cleavage: Certain reagents can cleave the sulfur-nitrogen bond.

Table 3: Potential Reactions of the N-Methylsulfonamide Group

Reaction Type Conditions Resulting Functional Group
Acid Hydrolysis Strong acid (e.g., conc. HCl), heat Sulfonic acid (-SO₃H)
Base Hydrolysis Strong base (e.g., NaOH), heat Sulfonate salt (-SO₃⁻Na⁺)

Intramolecular Cyclization and Ring Formation Reactions

The ortho disposition of the acetyl and N-methylsulfonamide groups provides an ideal scaffold for intramolecular reactions to form various heterocyclic ring systems. These cyclization reactions are often promoted by acidic or basic conditions and can proceed through condensation or addition-elimination pathways. The formation of a thermodynamically favorable six-membered ring via intramolecular hydrogen bonding between the sulfonamide and carbonyl groups in related structures suggests a predisposition for cyclization. mdpi.com

Potential cyclization pathways include:

Base-Catalyzed Cyclization: In the presence of a strong base, the methyl protons of the acetyl group can be deprotonated to form an enolate. This enolate can then act as a nucleophile, potentially attacking the sulfur atom of the sulfonamide, which could lead to the formation of a six- or seven-membered ring system containing sulfur and nitrogen, such as a benzothiazine dioxide derivative, after subsequent rearrangement or elimination steps. nih.gov

Acid-Catalyzed Cyclization: Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. A nucleophilic nitrogen from the sulfonamide (though less likely due to the electron-withdrawing sulfonyl group) or other reaction pathways could lead to cyclization. researchgate.net

Reductive Cyclization: Reduction of the acetyl group to an alcohol, followed by acid-catalyzed dehydration and cyclization, could also yield heterocyclic products. A reaction involving the formation of a tosylhydrazone from the acetyl group can serve as a precursor for intramolecular cyclization to form polysubstituted indenes. rsc.org

Table 4: Potential Intramolecular Cyclization Products

Reaction Condition Key Intermediate Potential Heterocyclic Core
Strong Base (e.g., NaH) Acetyl enolate Benzothiazine dioxide
Acid, Heat Protonated carbonyl Saccharin-type derivative

Oxidative and Reductive Manipulations of Substituents

Both the acetyl and N-methyl substituents are susceptible to specific oxidative and reductive transformations.

Oxidation:

The acetyl group is generally resistant to oxidation. However, under very strong oxidizing conditions, the methyl of the acetyl group could potentially be oxidized.

The N-methyl group could be oxidized, but this typically requires specific reagents.

Oxidation of the aromatic ring itself is difficult due to the deactivating nature of the existing substituents.

Reduction:

Reduction of the Acetyl Group: This is a common transformation.

To a secondary alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a 2-(1-hydroxyethyl) group.

To an ethyl group: Complete deoxygenation to form 2-ethyl-N-methylbenzene-1-sulfonamide can be achieved through methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.

Table 5: Summary of Oxidative and Reductive Transformations

Substituent Reaction Type Reagents Product Functional Group
Acetyl (-COCH₃) Reduction NaBH₄ Secondary alcohol (-CH(OH)CH₃)
Acetyl (-COCH₃) Reduction Zn(Hg), HCl Ethyl group (-CH₂CH₃)

Advanced Spectroscopic Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

1H and 13C NMR for Proton and Carbon Framework Analysis

Analysis via ¹H and ¹³C NMR would provide precise information on the chemical environment of hydrogen and carbon atoms within 2-Acetyl-N-methylbenzene-1-sulfonamide. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl methyl protons, with their chemical shifts and splitting patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would identify each unique carbon atom, including those in the benzene (B151609) ring, the acetyl group, and the N-methyl group. However, specific chemical shift values and coupling constants for this compound are not documented in the available literature.

Two-Dimensional NMR Methodologies for Connectivity Elucidation

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of protons and carbons. A COSY spectrum would establish proton-proton couplings within the aromatic ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. This would definitively piece together the molecular fragments. Regrettably, no such 2D NMR data for this compound has been published.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing key information about its functional groups. For this compound, these techniques would be expected to identify characteristic absorption or scattering bands for the sulfonyl group (SO₂), the carbonyl group (C=O) of the acetyl moiety, N-H stretching (if any residual, though N-methyl is specified), and various vibrations of the substituted benzene ring. While general frequency ranges for these functional groups are well-known, specific, experimentally determined wavenumber values for this compound are required for a precise analysis.

Table 1: Expected IR and Raman Active Functional Groups

Functional Group Expected Vibrational Mode General Wavenumber Range (cm⁻¹)
Sulfonyl (SO₂) Asymmetric & Symmetric Stretch 1370-1330 & 1180-1160
Carbonyl (C=O) Stretch 1700-1680
C-N Stretch 1360-1250
Aromatic C=C Stretch 1600-1450

Note: This table represents general, expected ranges and is not based on experimental data for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray diffraction would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. A search of crystallographic databases reveals no published crystal structure for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds, such as the loss of the acetyl group or parts of the sulfonamide moiety. Without experimental data, a detailed analysis of its fragmentation pathway is purely speculative.

Theoretical and Computational Chemistry Investigations on 2 Acetyl N Methylbenzene 1 Sulfonamide and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the behavior of electrons, which in turn determines the molecule's geometry, energy, and reactivity.

The optimized geometry of sulfonamides shows that the bond lengths and angles obtained through DFT calculations are generally in close agreement with experimental data from X-ray crystallography. researchgate.net A key structural feature in molecules related to 2-Acetyl-N-methylbenzene-1-sulfonamide is the dihedral angle between the benzene (B151609) rings, which significantly influences the molecular packing and properties. For instance, in the related compound N-(2-Acetyl-phenyl)benzenesulfonamide, the phenyl ring and the benzene ring are twisted with a dihedral angle of 81.5 (1)°. nih.gov Similarly, in (E)-N-(2-acetyl-4-(styrylphenyl)sulfonamides, the torsion angle between the two aromatic rings is approximately -52.51(15)°. mdpi.com These non-planar arrangements are a common feature of benzenesulfonamide (B165840) derivatives. mdpi.com

Table 1: Representative Geometric Parameters for Sulfonamide Derivatives Predicted by DFT

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
S=O (Sulfonyl)1.43 - 1.45-
S-N (Sulfonamide)1.62 - 1.65-
S-C (Aryl)1.76 - 1.78-
O=S=O-119 - 121
C-S-N-105 - 108
C-N-S-120 - 124

Note: Data are generalized from computational studies on various benzenesulfonamide derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, indicating that the molecule is soft. irjweb.comresearchgate.net Conversely, a large energy gap implies a hard molecule with high stability and lower reactivity. irjweb.com

For sulfonamide derivatives, the HOMO is often localized over the benzene ring, while the LUMO may be distributed across the sulfonyl group and the other aromatic ring. researchgate.netacs.org This distribution indicates the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Sulfonamide Derivative

ParameterSymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.8 to -6.1
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 to -0.9
Energy GapΔE = ELUMO - EHOMO5.0 to 5.9
Chemical Hardnessη = (ELUMO - EHOMO) / 22.5 to 2.95
Electronegativityχ = -(EHOMO + ELUMO) / 23.5 to 4.0

Note: Values are representative and derived from DFT calculations on various sulfonamides. researchgate.net

Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, specific vibrational modes can be assigned to the corresponding peaks in the experimental spectra. researchgate.netmdpi.com The potential energy distribution (PED) analysis is often used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. researchgate.netresearchgate.net

For a molecule like this compound, key vibrational modes include the C=O stretching of the acetyl group, the asymmetric and symmetric stretching of the SO2 group, C-N stretching, and various bending and rocking motions of the methyl and aromatic groups. Theoretical calculations can accurately predict the frequencies of these modes, and the results typically show good agreement with experimental data after applying a scaling factor. researchgate.net For example, in related sulfonamides, the asymmetric and symmetric stretching vibrations of the SO2 group are computationally observed around 1334 cm⁻¹ and 1252 cm⁻¹, respectively. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch (Acetyl)1680 - 17101670 - 1700
SO₂ Asymmetric Stretch1330 - 13501320 - 1340
SO₂ Symmetric Stretch1250 - 12701150 - 1170
C-N Stretch1150 - 11801140 - 1170
S-N Stretch920 - 950910 - 940

Note: Wavenumbers are based on DFT calculations for analogous structures. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with high accuracy. rsc.org This method allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can be invaluable for confirming molecular structures and assigning experimental signals. mdpi.comunn.edu.ng The calculations are often performed using DFT, and the results are compared with experimental shifts, typically showing a strong linear correlation. rsc.orgunn.edu.ng

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the N-methyl protons, and the acetyl methyl protons. The aromatic protons are expected in the 7.0-8.5 ppm range, while the N-methyl and acetyl protons would appear at higher fields. Similarly, ¹³C chemical shifts for the carbonyl carbon, aromatic carbons, and methyl carbons can be predicted. Comparing these theoretical values with experimental data helps to validate the computed molecular structure. nih.govacs.org

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts

Proton GroupPredicted Chemical Shift (ppm)Expected Experimental Shift (ppm)
Aromatic Protons (Ar-H)7.5 - 8.67.3 - 8.3
N-Methyl Protons (-NH-CH₃)2.6 - 3.62.5 - 3.5
Acetyl Protons (-CO-CH₃)2.0 - 2.72.1 - 2.6

Note: Values are representative for sulfonamide structures containing these functional groups. nih.govunn.edu.ng

Conformational Analysis and Potential Energy Surface Studies

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. For this compound, key conformational flexibility arises from rotation around the S-C(aryl) and S-N bonds.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice through a network of intermolecular interactions. Understanding these interactions is vital for fields like materials science and drug design. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govresearchgate.net

For sulfonamides, common and dominant interactions include:

N–H···O Hydrogen Bonds: The sulfonamide N-H group is a good hydrogen bond donor, and the sulfonyl oxygen atoms are excellent acceptors. These interactions often lead to the formation of centrosymmetric dimers or extended chains in the crystal lattice. nih.govacs.orgnih.gov

C–H···O Interactions: Weaker hydrogen bonds involving aromatic or methyl C-H groups and sulfonyl or carbonyl oxygen atoms also play a significant role in stabilizing the crystal structure. nih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the packing arrangement. researchgate.netcardiff.ac.uk

H···H Contacts: Due to the abundance of hydrogen atoms on the molecular surface, van der Waals contacts between them typically account for the largest percentage of the Hirshfeld surface area. nih.gov

Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Sulfonamide Crystal

Intermolecular Contact TypeTypical Percentage Contribution (%)
H···H45 - 55
C···H / H···C18 - 25
O···H / H···O15 - 20
S···H / H···S2 - 5
N···H / H···N1 - 3

Note: Data are generalized from Hirshfeld analyses of various crystalline sulfonamides. nih.gov

Molecular Modeling and Docking Studies for Protein-Ligand Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, might interact with a protein target at the atomic level. nih.gov While no specific docking studies for this compound have been reported, the general methodology is widely applied to its structural class, the sulfonamides, to rationalize their biological activities and guide the design of new therapeutic agents. nih.govmdpi.comnih.gov

The primary goal of molecular docking is to determine the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site. researchgate.net This process involves computationally placing the ligand into the binding site and scoring the different poses based on their binding affinity. nih.gov For sulfonamide derivatives, a common and well-studied target is the metalloenzyme carbonic anhydrase (CA), which contains a crucial zinc ion in its active site. nih.govtandfonline.comijnrd.org Docking studies consistently show that the sulfonamide group (-SO₂NH₂) of these inhibitors coordinates directly with the Zn²⁺ ion, mimicking the binding of the natural substrate. ijnrd.orgacs.org

Key interactions that are typically analyzed in docking studies of sulfonamides include:

Coordination Bonds: The nitrogen and/or oxygen atoms of the sulfonamide moiety forming a coordinate bond with the active site's zinc ion. ijnrd.org

Hydrogen Bonds: The sulfonamide group often forms critical hydrogen bonds with the backbone or side chains of amino acid residues, such as threonine, within the active site, further stabilizing the complex. mdpi.comtandfonline.com

Hydrophobic and van der Waals Interactions: The benzene ring and other substituents on the sulfonamide scaffold interact with hydrophobic pockets in the protein, contributing to binding affinity and isoform selectivity. nih.gov

These computational predictions are invaluable for understanding structure-activity relationships (SAR), explaining why certain derivatives are more potent or selective than others. nih.govbenthamdirect.com For a hypothetical study on this compound, researchers would model its 3D structure and dock it into the active sites of various potential protein targets to predict its binding mode and estimate its binding energy, providing hypotheses for its biological function that could be tested experimentally.

Table 1: Representative Docking Study Data for Benzenesulfonamide Derivatives Against Carbonic Anhydrase II This table is illustrative of typical data obtained in docking studies for the sulfonamide class and does not represent actual results for this compound.

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interactions
Benzenesulfonamides Carbonic Anhydrase II -7.0 to -9.8 Zn²⁺, His94, His96, His119, Thr199, Thr200 Zinc coordination, Hydrogen bonding, Hydrophobic interactions
Pyridine-sulfonamides Carbonic Anhydrase IX -6.5 to -8.5 Zn²⁺, His94, Thr199, Val121, Leu198 Zinc coordination, Hydrogen bonding, Pi-Alkyl interactions

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov No specific QSAR models for this compound have been developed; however, the principles of QSAR are frequently applied to sulfonamide derivatives to predict their activity and guide the synthesis of more potent analogues. mdpi.comnih.gov

A QSAR model is built by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties. The goal is to find which descriptors are statistically significant in predicting the activity. arkat-usa.org

Common molecular descriptors used in QSAR studies of sulfonamides include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For sulfonamides, the electronic nature of the substituents can influence the acidity of the sulfonamide N-H group, which is often crucial for binding to metalloenzymes. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. Steric effects are critical for ensuring a good fit within the protein's binding pocket and can dictate selectivity. benthamdirect.comnih.gov A bulky substituent might enhance binding through favorable van der Waals contacts or cause steric clashes that reduce activity. qub.ac.uk

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a key descriptor. It influences how a compound is absorbed, distributed, and transported to its target site. For sulfonamides, a balance of hydrophilic and hydrophobic character is often necessary for optimal activity. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once a statistically robust QSAR model is established for a class of compounds, it can be used to predict the biological activity of new, unsynthesized molecules. nih.gov A hypothetical QSAR study involving this compound would calculate these descriptors and use them to predict its activity based on models built from a series of structurally related sulfonamides.

Table 2: Common Molecular Descriptors in Sulfonamide QSAR Studies This table lists descriptors frequently found to be significant in QSAR models for the sulfonamide class of compounds. The specific impact of each descriptor varies depending on the biological target.

Descriptor Type Descriptor Example Potential Influence on Activity
Electronic pKa Affects ionization state and ability to coordinate with metal ions like Zn²⁺.
Electronic HOMO/LUMO Energy Relates to chemical reactivity and the ability to participate in charge-transfer interactions.
Steric Molar Refractivity (MR) Describes molecular volume and polarizability, influencing binding site fit.
Steric Molecular Weight (MW) Relates to the overall size of the molecule.
Hydrophobic LogP Influences membrane permeability, solubility, and hydrophobic interactions with the target.
Topological Wiener Index Quantifies molecular branching, which can affect shape and receptor fit.

Structure Activity Relationship Sar Investigations of 2 Acetyl N Methylbenzene 1 Sulfonamide Analogues

Influence of Substituent Variation on the Benzene (B151609) Ring

The benzene ring of the 2-acetyl-N-methylbenzene-1-sulfonamide scaffold serves as a primary platform for structural modification to modulate biological activity. The nature, position, and size of substituents on this aromatic ring can significantly influence the compound's potency and interaction with biological targets.

Research into related benzenesulfonamide (B165840) derivatives has shown that introducing various substituents can lead to a range of biological effects. For instance, in a series of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of a styryl group at the 4-position of the acetyl-bearing benzene ring was found to confer significant anticholinesterase activity. mdpi.com Specifically, a 4-methoxymethylstyryl group and a 4-trifluoromethylstyryl group resulted in potent derivatives. mdpi.com This suggests that extending the molecule with specific substituted styryl moieties at this position can enhance interactions with enzyme active sites.

In other studies on diaryl acylsulfonamides, rapid parallel synthesis has been used to explore various substitution patterns on the phenyl rings to delineate SAR for antitumor activity. nih.gov While the specific target was not always clear, the optimization of these substituents was guided by assays measuring effects on vascular endothelial growth factor (VEGF)-dependent cells. nih.gov For a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids, which share the arylsulfonamide feature, substituents on the central benzene ring were found to be critical for inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov A simple phenyl substituent showed moderate activity, whereas a more flexible C2-benzyloxy analog improved inhibitory activity four-fold. nih.gov Further exploration showed that the para position was preferred over the meta position for substituents on an attached benzyl (B1604629) group. nih.gov These findings highlight a general principle: extending the scaffold from the benzene ring with appropriately substituted aromatic or flexible linkers can lead to improved potency by accessing additional binding pockets in the target protein. nih.gov

The electronic properties of the substituents also play a vital role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π interactions with aromatic residues in a protein's active site. vu.nl Conversely, electron-withdrawing groups can alter the acidity of the sulfonamide proton, influencing its hydrogen bonding capabilities. vu.nl

Table 1: Effect of Benzene Ring Substitution on Biological Activity of Analogous Sulfonamides

Base ScaffoldSubstituent (Position)Observed ActivityReference
1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acidPhenyl (C2)Moderate Keap1-Nrf2 inhibition (IC50 = 3.47 µM) nih.gov
1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acidBenzyloxy (C2)Improved Keap1-Nrf2 inhibition (IC50 = 0.79 µM) nih.gov
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideStyryl arms (at Br position)Significant anticholinesterase and antioxidant activities mdpi.com

Role of the Acetyl Group's Position and Chemical Modifications on Biological Interactions

The acetyl group in this compound is a key functional group, often involved in critical binding interactions such as hydrogen bonding. Its position and chemical nature are paramount to the molecule's biological activity.

The ortho-relationship between the acetyl group and the sulfonamide moiety is particularly significant as it facilitates intramolecular hydrogen bonding, which can lock the molecule into a specific, biologically active conformation. nih.gov Altering the position of the acetyl group to meta or para would disrupt this potential for intramolecular interaction, likely leading to a different conformational preference and, consequently, a change in biological activity.

Chemical modifications of the acetyl group itself can profoundly impact interactions. The N-acylsulfonamide functional group is recognized for its biological relevance, with the carbonyl group having the potential to establish new interactions within a target's active site. nih.govresearchgate.net Studies on acetylated phenolic compounds have shown that the addition of acetyl groups can be correlated with their biological activity. nih.gov For example, acetylated derivatives of resveratrol, a naturally occurring phenol, showed potent inhibitory activity against platelet-activating factor-induced platelet aggregation. nih.gov

Replacing the methyl of the acetyl group with larger alkyl or aryl moieties could introduce steric hindrance or open up new beneficial interactions. For instance, transforming the acetyl group into a scaffold for producing more complex structures, such as stilbene-appended chalcone (B49325) benzenesulfonamide hybrids, has been proposed as a strategy to enhance biological properties. mdpi.com The conversion of the acetyl group's carbonyl to other functionalities, like an oxime or a hydrazone, represents another avenue for modification. Acylhydrazones, for example, are a well-known class of compounds with a wide range of biological activities, including antimicrobial and antitumor actions. mdpi.com These modifications alter the group's electronic properties, hydrogen-bonding capacity, and steric profile, thereby modulating its interaction with biological targets.

Impact of N-Substitution Patterns on Sulfonamide Activity

The sulfonamide moiety is a cornerstone of many therapeutic agents, and substitutions on the sulfonamide nitrogen (N-substitution) are a classic medicinal chemistry strategy for fine-tuning a drug's pharmacological profile. nih.gov In the parent compound, this position is occupied by a methyl group. Varying this N-substituent can affect the compound's acidity, lipophilicity, and hydrogen-bonding ability, all of which are critical for its biological activity.

In sulfa drugs, the substituent on the sulfonamide nitrogen is often an aromatic or heteroaromatic group, which modulates the compound's parameters and toxicity. nih.gov Research on sulfonamides derived from carvacrol (B1668589) demonstrated that replacing cyclic substituents at the sulfonamide group with a simple amine decreased anticholinesterase activity approximately two-fold, indicating that the nature of the N-substituent is critical. nih.gov The most active compound in that series was derived from morpholine (B109124), highlighting the potential benefit of introducing specific heterocyclic rings at this position. nih.gov

The N-acylsulfonamide linkage, where an acyl group is attached to the sulfonamide nitrogen, is of particular interest. rsc.org While structurally similar to a simple sulfonamide, the N-acylsulfonamide has distinct physicochemical properties, including a pKa comparable to carboxylic acids, making it a potential bioisostere. nih.gov This acidity allows the N-H proton to act as a strong hydrogen bond donor. Replacing the N-methyl group with other alkyl, aryl, or more complex groups can therefore significantly alter the molecule's interaction with target proteins. For example, in a series of bisindolylmethane sulfonamide analogs, various substitutions led to compounds with excellent to moderate α-amylase inhibitory potential. researchgate.net

Table 2: Influence of N-Substitution on Sulfonamide Activity

Base ScaffoldN-SubstituentTargetActivity TrendReference
Carvacrol SulfonamideMorpholineAcetylcholinesteraseMost active in series nih.gov
Carvacrol SulfonamideHydrazineAcetylcholinesterase~2-fold less active than cyclic N-substituents nih.gov
Bisindolylmethane SulfonamideVariousα-amylaseIC50 values from 1.192 to 3.057 µM researchgate.net

Conformational Dynamics and Intramolecular Hydrogen Bonding in Relation to Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound analogues, the conformation is heavily influenced by the potential for intramolecular hydrogen bonding between the ortho-positioned acetyl and sulfonamide groups.

Studies on related ortho-substituted benzamides and benzenesulfonic acids have shown that intramolecular hydrogen bonds (IHBs) are a dominant factor in determining the preferred conformation in both solution and solid states. nih.govmdpi.com In ortho-(4-tolylsulfonamido)benzamides, an IHB between the carbonyl oxygen of the amide and the sulfonamide N-H proton was observed, forming a stable six-membered ring. nih.gov This type of interaction restricts the rotation around the single bonds, leading to a more rigid and defined molecular structure. rsc.org Such pre-organization can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor.

The sulfonamide group itself has a distorted tetrahedral geometry, which causes it to deviate from the plane of the benzene ring. mdpi.comnih.gov This non-planar arrangement allows the sulfonyl oxygens to participate in intermolecular hydrogen bonding, forming dimers or larger networks in the solid state, which can be indicative of their potential interactions in a protein binding site. mdpi.comnih.gov The conformational dynamics are therefore a balance between the rigidifying effect of the intramolecular hydrogen bond and the torsional flexibility of the sulfonamide group. The specific conformation adopted determines the spatial orientation of the key interacting groups—the acetyl carbonyl, the sulfonamide N-H, and the sulfonyl oxygens—which must be precisely positioned to complement the binding site of the target protein.

Design Principles for Modulating Structure-Activity Profiles

Based on SAR investigations of this compound and related structures, several key design principles emerge for modulating their activity profiles.

Systematic Exploration of Benzene Ring Substituents: The aromatic ring is a prime target for modification. Introducing substituents at the 4- and 5-positions can enhance potency. Larger, flexible, or aromatic groups (like benzyloxy or styryl moieties) can be used to probe for and occupy deeper pockets within the target's binding site, potentially increasing affinity and selectivity. mdpi.comnih.gov

Bioisosteric Replacement and Modification of the Acetyl Group: The acetyl group is a critical interaction point. Its carbonyl oxygen is a key hydrogen bond acceptor. Modifications should aim to retain or enhance this capability. Converting the acetyl group to other functionalities like acylhydrazones or using it as an anchor to build more complex hybrid molecules are viable strategies for discovering novel activities. mdpi.commdpi.com

Strategic Variation of the N-Sulfonamide Substituent: The N-methyl group can be replaced with a variety of alkyl, aryl, or heterocyclic groups to modulate lipophilicity, acidity, and hydrogen bonding potential. nih.govnih.gov This can fine-tune the molecule's pharmacokinetic properties and its binding interactions at the sulfonamide moiety.

Conformational Control through Intramolecular Interactions: The ortho-relationship between the acetyl and sulfonamide groups should be maintained to favor a pre-organized, active conformation via intramolecular hydrogen bonding. nih.gov Modifications that strengthen this interaction could lead to more rigid and potent analogues.

By systematically applying these principles, medicinal chemists can rationally design new analogues of this compound with improved biological activity profiles for various therapeutic targets.

Synthetic Utility and Scaffold Development from 2 Acetyl N Methylbenzene 1 Sulfonamide

Applications as a Precursor for Diverse Heterocyclic Derivatives

The dual functionality of 2-Acetyl-N-methylbenzene-1-sulfonamide makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. rjptonline.org Heterocycles are core components of many biologically active molecules, and the ability to construct these rings from readily available starting materials is a key focus of synthetic chemistry. nih.gov

The acetyl group (CH₃CO) on the benzene (B151609) ring is a versatile handle for cyclization reactions. For instance, it can react with various reagents to form different ring systems. Condensation reactions with compounds like phenylsulfonyl guanidine (B92328) and acetyl acetone (B3395972) can lead to the formation of pyrimidine (B1678525) rings, a class of heterocycles with significant pharmacological importance. nih.gov The synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrates a pathway where an acetyl-substituted precursor is used to construct a substituted pyrimidine. nih.gov

Furthermore, the sulfonamide moiety itself can be integral to the formation of new heterocyclic structures. The nitrogen atom of the sulfonamide can act as a nucleophile in intramolecular or intermolecular reactions to form nitrogen-containing heterocycles. nih.gov Synthetic strategies have been developed to produce a variety of N-heterocycles incorporating sulfonamide groups, including:

Thiazoles: 2-Aminothiazole is a common starting material that readily reacts with sulfonyl chlorides to produce sulfonamide derivatives, highlighting the reactivity of the sulfonamide precursor. nih.gov

Morpholines and Triazoles: Camphor-substituted sulfonyl chlorides react with N-nucleophiles to yield derivatives containing morpholine (B109124) and triazole fragments. nih.gov

Hydantoins: A multi-step synthesis can produce sulfamides containing a hydantoin (B18101) fragment, which has shown activity against cytomegalovirus. nih.gov

Medium-Sized Rings: Novel methods have been developed for constructing 6-, 7-, and 8-membered nitrogen heterocycles that incorporate the sulfonamide fragment directly into the ring system (endocyclic). mdpi.com

The following table summarizes representative heterocyclic systems that can be synthesized from sulfonamide-based precursors.

Heterocyclic ClassSynthetic Precursors/ReagentsReference
PyrimidinesAcetyl-substituted aromatics, Phenylsulfonyl guanidine, Acetyl acetone nih.gov
Thiazoles2-Aminothiazole, Sulfonyl chlorides nih.gov
Quinoline DerivativesBarbituric acid, Substituted aldehydes, Various sulfonamides nih.gov
BenzothiadiazepinesN-(chlorosulfonyl)imidoyl chloride, Benzylamines mdpi.com
N-Sulfonyl AmidinesHeteroaromatic thioamides, Sulfonyl azides beilstein-journals.org

Development of Novel Sulfonamide-Containing Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. The sulfonamide moiety is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to impart favorable pharmacological properties. nih.govnih.gov The structure of this compound serves as a foundational scaffold for developing new classes of bioactive molecules. researchgate.net

The development of novel scaffolds from this starting material involves modifying its core structure to explore structure-activity relationships (SAR). For example, a series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated for their antioxidant activities. researchgate.net This study demonstrated that modifications to the sulfonamide scaffold, such as connecting an ethylene (B1197577) group to a pyridine (B92270) ring, could significantly influence biological activity. researchgate.net

Another approach involves creating hybrid molecules by coupling the sulfonamide scaffold with other known pharmacophores. In one study, new acetamide-sulfonamide conjugates were synthesized by coupling various sulfa drugs with ibuprofen (B1674241) and flurbiprofen. nih.gov These novel scaffolds were then screened for urease inhibition, demonstrating that the newly developed conjugates acted as mechanism-based inhibitors. nih.gov The design strategy focused on retaining the key pharmacophoric elements within the target molecules to achieve the desired biological effect. nih.gov

The versatility of the sulfonamide scaffold is evident in the diverse range of biological targets it can be designed to address. nih.gov

Scaffold TypeSynthetic StrategyBiological Target/ApplicationReference
AcetamidosulfonamidesDerivatization of the core sulfonamide structureAntioxidant (Radical Scavenging, SOD) researchgate.net
NSAID-Sulfonamide ConjugatesAmide coupling of NSAIDs (e.g., ibuprofen) to sulfa drugsUrease Inhibition nih.gov
General SulfonamidesVarious synthetic methodologiesAntiviral, Anticancer, Anti-inflammatory researchgate.netnih.gov

The systematic development of such scaffolds allows researchers to fine-tune molecular properties and optimize therapeutic potential, underscoring the importance of this compound as a starting point for drug discovery programs. nih.gov

Building Block in the Synthesis of Chemically Probed Molecular Systems

A building block in organic synthesis is a molecule whose chemical structure can be readily incorporated into a larger, more complex molecule. P-Toluenesulfonamide is recognized as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com Similarly, this compound functions as a valuable building block for constructing larger molecular systems designed for specific functions, including their potential use as chemical probes.

The utility of sulfonamides as linkers is a key aspect of their function as building blocks. An efficient synthesis of novel glycoconjugate amino acid building blocks has been reported where the amino acid and carbohydrate moieties are linked via a sulfonamide functional group. nih.gov This work demonstrates the chemical robustness and versatility of the sulfonamide linkage in connecting disparate molecular entities to create complex, multifunctional molecules. nih.gov

By leveraging the reactivity of the acetyl and sulfonamide groups, this compound can be used to construct molecular systems designed to probe biological processes. For example, the acetyl group could be modified to attach a fluorophore or a biotin (B1667282) tag, while the sulfonamide portion is incorporated into a ligand that binds to a specific protein. The resulting molecule could serve as a chemical probe to study protein localization or function within a cell. The synthesis of such molecules relies on the foundational role of the initial building block to provide the necessary chemical handles for further elaboration.

The development of such systems often involves a multi-step synthetic sequence where the initial building block is sequentially modified. The inherent stability and well-defined reactivity of the sulfonamide group make it an ideal component for these complex synthetic endeavors. chemicalbook.com

Q & A

(Basic) What are the established synthetic routes for 2-Acetyl-N-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves sulfonamide formation via nucleophilic substitution. A general protocol includes:

Reactants : Combine a sulfonyl chloride derivative (e.g., acetyl-substituted benzene sulfonyl chloride) with N-methylamine under basic conditions (e.g., aqueous Na₂CO₃) .

Conditions : Stir at room temperature for 30–60 minutes, maintaining pH 8–9 to deprotonate the amine and drive the reaction.

Purification : Isolate the product via filtration, wash with water, and recrystallize from methanol or ethanol to achieve >75% yield .
Key Considerations :

  • Stoichiometric excess of the amine (1.2–1.5 equiv) improves conversion.
  • Slow solvent evaporation enhances crystal purity for structural validation .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm acetyl (-COCH₃) and N-methyl (-NCH₃) group integration. For example, the acetyl methyl proton signal appears at δ ~2.5 ppm .
    • HSQC/HMBC : Resolve connectivity between the sulfonamide nitrogen and aromatic protons.
  • X-ray Crystallography :
    • Resolve bond angles (e.g., O-S-O angles ~119°) and torsion angles (e.g., C-S-N-C ~68°) to confirm stereoelectronic effects .
    • Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) stabilize the crystal lattice .

(Advanced) How can researchers resolve contradictions in crystallographic data, such as disorder in the acetyl or methyl groups?

Methodological Answer:

  • Disorder Modeling : Use software like SHELXL to refine occupancy ratios (e.g., 0.59:0.41 for disordered groups) and anisotropic displacement parameters .
  • Validation Tools :
    • Check R-factor convergence (target <0.05) and residual electron density maps.
    • Cross-validate with DFT calculations to compare theoretical and experimental bond lengths .
  • Temperature Control : Low-temperature crystallography (e.g., 100 K) reduces thermal motion artifacts .

(Advanced) What experimental designs are recommended for evaluating its bioactivity against disease targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
  • Assay Design :
    • In vitro : Use fluorescence-based inhibition assays (e.g., CA-II inhibition IC₅₀ measurements) with controls like acetazolamide .
    • Cellular Uptake : Label the compound with ¹⁴C or fluorophores to track permeability in cancer cell lines (e.g., MCF-7) .
  • Docking Studies : Perform molecular dynamics simulations using PDB structures (e.g., 3HS4) to predict binding modes .

(Advanced) How can synthesis yields be optimized while minimizing byproducts?

Methodological Answer:

  • Parameter Screening :
    • Temperature : Elevated temperatures (40–50°C) accelerate reaction but may increase hydrolysis byproducts.
    • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Workflow :
    • Use Design of Experiments (DoE) to test variables (pH, solvent polarity, stoichiometry).
    • Monitor reaction progress via TLC or inline IR spectroscopy .

(Basic) What are the stability profiles of this compound under varying pH and storage conditions?

Methodological Answer:

  • pH Stability :
    • Stable in neutral to mildly acidic conditions (pH 4–7). Avoid alkaline conditions (pH >9) to prevent sulfonamide hydrolysis .
  • Storage :
    • Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
    • Crystalline forms exhibit longer shelf life than amorphous powders .

(Advanced) How should researchers interpret conflicting bioactivity data across different studies?

Methodological Answer:

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds. For example, anti-inflammatory activity may plateau at 10 µM .
  • Structural Analog Comparison :
    • Replace the acetyl group with bulkier substituents (e.g., trifluoroacetyl) to assess steric effects on target binding .
    • Use SAR (Structure-Activity Relationship) models to prioritize modifications .

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